molecular formula C24H40N2O5 B1285462 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate CAS No. 331730-08-6

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Cat. No.: B1285462
CAS No.: 331730-08-6
M. Wt: 436.6 g/mol
InChI Key: QYEOQPFAYJEDFE-FVGYRXGTSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a complex organic compound that combines several functional groups, including an amine, a carbamate, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate typically involves multiple steps:

    Formation of the Propanoate Backbone: The initial step involves the preparation of the (S)-2-amino-3-(furan-2-yl)propanoic acid. This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Carbamate: The protected amino acid is then reacted with dicyclohexylamine to form the desired carbamate ester. This step typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbamate group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Oxidized furans or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block.

Biology

The compound’s structure suggests potential biological activity, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules could be harnessed in drug discovery and development.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its unique combination of functional groups might provide specific interactions with biological targets, leading to the discovery of novel drugs.

Industry

In the materials science industry, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan ring and carbamate group could play crucial roles in binding to the target, while the dicyclohexylamine moiety might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (S)-2-amino-3-(furan-2-yl)propanoate: Lacks the Boc protection, making it more reactive.

    tert-Butyl (S)-2-amino-3-(furan-2-yl)propanoate: Similar structure but without the dicyclohexylamine moiety.

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(phenyl)propanoate: Contains a phenyl group instead of a furan ring.

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is unique due to its combination of a furan ring, a Boc-protected amino group, and a dicyclohexylamine moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various applications in synthesis, biology, and materials science.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOQPFAYJEDFE-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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